Tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate
Description
This compound is a pyrrolidine-based derivative featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a 3-fluorobenzyl substituent. Its molecular structure combines fluorinated aromaticity with a rigid pyrrolidine scaffold, making it a candidate for pharmaceutical and agrochemical applications, particularly in kinase inhibition or receptor modulation.
Properties
IUPAC Name |
tert-butyl 3-amino-3-[(3-fluorophenyl)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-8-7-16(18,11-19)10-12-5-4-6-13(17)9-12/h4-6,9H,7-8,10-11,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNHWXBXOPNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 3-Aminopyrrolidine Intermediates
A foundational method involves Boc protection of 3-aminopyrrolidine followed by 3-fluorobenzyl group introduction:
-
Starting material : 3-Aminopyrrolidine (CAS 186550-13-0).
-
Boc protection : React with di-tert-butyl dicarbonate (Boc₂O) in chloroform at 20°C for 1 hour, yielding tert-butyl 3-aminopyrrolidine-1-carboxylate (98% yield).
-
Alkylation : Treat with 3-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C), achieving 72% yield after column chromatography.
Key optimization parameters :
-
Solvent polarity : Dichloromethane (DCM) improves Boc protection efficiency compared to THF.
-
Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine minimizes di-Boc byproducts.
Reductive Amination for Simultaneous Amino and Benzyl Group Installation
An alternative one-pot strategy employs reductive amination to concurrently introduce the amino and 3-fluorobenzyl moieties:
-
Ketone precursor : 3-Oxopyrrolidine-1-carboxylate.
-
Condensation : React with 3-fluorobenzylamine in methanol, catalyzed by acetic acid, to form a Schiff base.
-
Reduction : Use sodium cyanoborohydride (NaBH₃CN) at pH 5–6, yielding the secondary amine (65% yield).
-
Boc protection : As above.
Advantages :
-
Avoids isolation of intermediates.
-
Enhances stereochemical control via in situ imine formation.
Cyclization of Linear Precursors
Ring-Closing Metathesis (RCM)
For stereoselective synthesis, RCM offers a robust pathway:
-
Diene substrate : N-Boc-3-amino-4-pentenoate.
-
Grubbs catalyst (2nd generation) : Promotes cyclization in DCM at 40°C, forming the pyrrolidine ring (58% yield).
-
Fluorobenzyl introduction : Post-cyclization alkylation with 3-fluorobenzyl triflate.
Challenges :
-
Catalyst loading (5 mol%) required for efficient turnover.
-
Competing oligomerization necessitates dilute conditions (0.01 M).
Dieckmann Cyclization
Base-mediated cyclization of diethyl 3-(3-fluorobenzylamino)glutarate:
-
Ester hydrolysis : NaOH in ethanol/water.
-
Cyclization : KOtBu in THF at −78°C, yielding the pyrrolidine core (44% yield).
Limitations :
-
Moderate yields due to competing decarboxylation.
-
Requires low temperatures to suppress side reactions.
Reaction Optimization and Process Considerations
Solvent and Temperature Effects
| Parameter | Boc Protection | Alkylation | RCM |
|---|---|---|---|
| Optimal Solvent | Chloroform | DMF | DCM |
| Temperature (°C) | 20 | 60 | 40 |
| Reaction Time | 1 h | 12 h | 24 h |
-
Chloroform : Preferred for Boc protection due to inertness and high Boc₂O solubility.
-
DMF : Enhances alkylation rates via polar aprotic stabilization.
Catalytic Systems
-
Boc protection : 4-Dimethylaminopyridine (DMAP) accelerates reaction kinetics (10 mol% reduces time to 30 minutes).
-
Alkylation : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions in biphasic systems.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >99% purity (C18 column, acetonitrile/water gradient).
-
Chiral analysis : Confirms racemic mixture unless asymmetric synthesis employed.
Industrial-Scale Considerations
-
Cost efficiency : Boc₂O and 3-fluorobenzyl bromide account for 70% of raw material costs.
-
Green chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorobenzyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology: The compound is used in biological research to study its effects on different biological systems. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of new pharmaceuticals.
Industry: Industrially, the compound is used in the synthesis of various chemicals and materials. Its versatility allows it to be employed in the production of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs from the evidence:
Physical and Chemical Properties
- Fluorinated Aromaticity: The 3-fluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., benzyl or methyl substitutes). This is critical for blood-brain barrier penetration in CNS-targeted drugs.
- Polarity: The amino group increases polarity relative to sulfonyl or thioether analogs, affecting solubility and chromatographic behavior (e.g., TLC Rf values differ significantly between amino- and nitro-substituted derivatives) .
- Stability : Tert-butyl carbamate protection improves stability under acidic conditions compared to methyl esters or unprotected amines .
Q & A
Q. How can X-ray crystallography confirm the compound’s structure and resolve ambiguities in substituent orientation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
